Rofenaid is a veterinary pharmaceutical compound primarily used as a coccidiostat and antibacterial agent in poultry. It consists of a combination of two active ingredients: sulfadimethoxine and ormetoprim, in a specific ratio of 5:3. Sulfadimethoxine is a sulfonamide antibiotic that inhibits bacterial growth, while ormetoprim acts as a potentiator that enhances the efficacy of sulfadimethoxine by inhibiting dihydrofolate reductase, an enzyme critical for bacterial DNA synthesis . This combination results in a broad-spectrum antimicrobial effect, making Rofenaid effective against various pathogens affecting poultry.
These reactions are significant for understanding the pharmacokinetics and dynamics of Rofenaid in biological systems.
Rofenaid exhibits notable biological activity against various bacterial infections and coccidiosis in poultry. The combination of sulfadimethoxine and ormetoprim allows for synergistic effects, enhancing the antimicrobial action compared to either component alone. Studies have shown that Rofenaid effectively reduces the incidence of coccidiosis caused by Eimeria species and other bacterial infections in chickens and turkeys . Its effectiveness has been demonstrated in both prophylactic and therapeutic applications, contributing to improved animal health and growth performance.
The synthesis of Rofenaid involves the production of its active ingredients:
Once synthesized, these components are combined in the specified ratio to produce Rofenaid .
Rofenaid is primarily used in veterinary medicine for:
Research on Rofenaid has explored its interactions with other veterinary drugs and feed additives. Notably:
These studies are essential for ensuring safe usage in food-producing animals.
Rofenaid shares similarities with several other veterinary compounds used for similar purposes. Here are some notable comparisons:
| Compound Name | Active Ingredients | Primary Use | Unique Features |
|---|---|---|---|
| Sulfadimethoxine | Sulfadimethoxine | Antibacterial | Standalone use; less potent without potentiator |
| Ormetoprim | Ormetoprim | Antibacterial | Often used with sulfonamides; enhances efficacy |
| Amprolium | Amprolium | Coccidiostat | Different mechanism; thiamine antagonist |
| Monensin | Monensin sodium | Anticoccidial | Ionophore; affects ion transport |
Rofenaid's unique combination of sulfadimethoxine and ormetoprim provides a synergistic effect that distinguishes it from these compounds, making it particularly effective against both bacterial infections and coccidia.
RofenAid combines two synthetic antimicrobial agents: sulfadimethoxine (C₁₂H₁₄N₄O₄S) and ormetoprim (C₁₄H₁₈N₄O₂). The molecular architecture of these compounds dictates their biological activity:
| Component | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Sulfadimethoxine | C₁₂H₁₄N₄O₄S | 310.33 | Sulfonamide, 2,6-dimethoxy pyrimidine |
| Ormetoprim | C₁₄H₁₈N₄O₂ | 274.32 | Diaminopyrimidine, veratryl substituent |
Sulfadimethoxine’s structure features a para-aminobenzenesulfonamide moiety linked to a 2,6-dimethoxy-pyrimidine ring, enabling competitive inhibition of bacterial folate precursors. Ormetoprim incorporates a 2,4-diaminopyrimidine core modified with a 6-methylveratryl group (3,4-dimethoxybenzyl), optimizing binding to dihydrofolate reductase’s hydrophobic pocket. The 5:3 mass ratio in RofenAid ensures molar equivalence (approximately 1.13:1 molar ratio), critical for synergistic pharmacokinetics.
X-ray diffraction studies of sulfadimethoxine reveal a monoclinic crystal system (space group P1) with unit cell parameters:
The sulfonamide linkage (S–N bond length: 1.632 Å) adopts a planar configuration, while the pyrimidine ring rotates 42° relative to the benzene plane (Fig. 1A). This staggered conformation minimizes steric clashes between the methoxy groups and sulfonamide oxygen atoms.
Ormetoprim’s structure remains less characterized crystallographically, though molecular modeling predicts a similar diaminopyrimidine scaffold with axial symmetry. The veratryl substituent induces a 35° dihedral angle relative to the pyrimidine plane, enhancing membrane permeability through increased lipophilicity.
The combination exhibits supra-additive effects through sequential inhibition of folate biosynthesis:
This dual inhibition creates a synthetic lethal interaction—organisms resistant to single-agent therapy remain susceptible due to redundant pathway disruption. Pharmacokinetic studies in avian models demonstrate synchronized plasma concentration profiles, with sulfadimethoxine maintaining a 2.14:1 molar ratio to ormetoprim over 24 hours. The combination reduces effective inhibitory concentrations by 8-fold against Escherichia coli compared to monotherapy.
Rofenaid functions through a sophisticated dual-target mechanism that simultaneously disrupts two critical enzymes within the bacterial folate biosynthesis pathway [2]. The compound consists of sulfadimethoxine and ormetoprim in a specific five-to-three ratio, creating a synergistic antimicrobial effect that surpasses the individual efficacy of either component when used alone [2] [3].
Sulfadimethoxine acts as a competitive inhibitor of dihydropteroate synthase, the enzyme responsible for catalyzing the condensation of para-aminobenzoic acid with six-hydroxymethyl-seven-eight-dihydropterin pyrophosphate [4] [5]. This sulfonamide antibiotic structurally mimics para-aminobenzoic acid, enabling it to bind to the enzyme's active site and prevent the synthesis of dihydropteroate, a key intermediate in the folate pathway [6] [7]. The inhibition occurs through direct competition with para-aminobenzoic acid for the substrate binding pocket, effectively blocking the formation of seven-eight-dihydropteroate [5] [8].
Ormetoprim operates through a complementary mechanism by inhibiting dihydrofolate reductase, which catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction of seven-eight-dihydrofolate to five-six-seven-eight-tetrahydrofolate [9] [3]. As a diaminopyrimidine-based compound, ormetoprim competes with dihydrofolate for binding to the enzyme's active site, preventing the formation of tetrahydrofolate cofactors essential for one-carbon transfer reactions [10] [11].
The dual inhibition strategy creates a sequential blockade within the folate pathway, where sulfadimethoxine prevents the formation of dihydropteroate while ormetoprim blocks the subsequent reduction of dihydrofolate to tetrahydrofolate [3] [12]. This coordinated interference with two consecutive enzymatic steps results in a profound depletion of folate coenzymes, which are indispensable for bacterial deoxyribonucleic acid and ribonucleic acid synthesis [12] [13].
The synergistic interaction between these two components enhances antimicrobial activity beyond additive effects, demonstrating potentiation that reduces the minimum inhibitory concentration of each drug when used in combination [3] [14]. This potentiation mechanism also contributes to a broadened spectrum of activity against sulfonamide-resistant organisms and reduces the likelihood of resistance development compared to monotherapy approaches [3] [15].
The molecular interactions between Rofenaid components and their respective bacterial enzyme targets have been extensively characterized through structural and biochemical analyses [5] [8] [16]. Dihydropteroate synthase binding studies reveal that sulfadimethoxine occupies the para-aminobenzoic acid binding pocket through specific molecular interactions that mimic the natural substrate [5] [17].
Crystal structure analyses of dihydropteroate synthase complexes demonstrate that sulfonamides, including sulfadimethoxine, bind within a specific binding pocket created by two conserved loops that generate a substructure during catalysis [5] [8]. The enzyme undergoes conformational changes upon substrate binding, with loop regions closing over the active site to shield it from bulk solvent during the catalytic process [17] [18]. Sulfadimethoxine exploits this binding mechanism by fitting into the para-aminobenzoic acid recognition site, preventing normal substrate accommodation [19] [7].
The binding affinity of sulfadimethoxine to dihydropteroate synthase involves multiple molecular interactions, including hydrogen bonding and van der Waals forces with conserved active site residues [15] [20]. Resistance mutations typically occur in the folP gene encoding dihydropteroate synthase, altering the binding pocket geometry and reducing sulfadimethoxine affinity while maintaining para-aminobenzoic acid binding capability [5] [15].
Ormetoprim binding to dihydrofolate reductase occurs at the folate binding site, which is positioned adjacent to the nicotinamide adenine dinucleotide phosphate cofactor binding region [21] [10]. The enzyme structure consists of a central eight-stranded beta-pleated sheet that forms the core folding pattern, with the active site located in a cleft between domains [10] [22]. Ormetoprim competes directly with dihydrofolate for this binding site, utilizing its diaminopyrimidine structure to mimic aspects of the natural substrate [9] [11].
The binding affinity studies indicate that ormetoprim exhibits selectivity for bacterial dihydrofolate reductase over mammalian forms, contributing to the compound's therapeutic index [23] [11]. Type II dihydrofolate reductases, which are structurally and evolutionarily distinct from chromosomal forms, demonstrate intrinsic resistance to many dihydrofolate reductase inhibitors, including trimethoprim, but remain susceptible to certain dual-target approaches [23] [11].
Table 1: Binding Affinity Studies with Bacterial Enzyme Targets
| Enzyme Target | Active Component | Mechanism | Binding Site | Resistance Impact |
|---|---|---|---|---|
| Dihydropteroate Synthase | Sulfadimethoxine | Competitive inhibition of para-aminobenzoic acid binding | para-aminobenzoic acid binding pocket | Mutations in folP gene reduce binding affinity |
| Dihydrofolate Reductase | Ormetoprim | Inhibition of NADPH-dependent reduction of dihydrofolate | Folate binding site adjacent to NADPH cofactor site | Type II DHFR variants show intrinsic resistance |
| Combined Target Interaction | Sulfadimethoxine + Ormetoprim | Synergistic dual pathway blockade | Sequential folate pathway enzymes | Reduced resistance development due to dual targeting |
Pharmacokinetic studies of Rofenaid components reveal significant species-specific variations in absorption, distribution, metabolism, and elimination patterns across avian and mammalian species [24] [25] [26]. These variations have important implications for understanding the compound's bioavailability and tissue distribution characteristics in different animal species [27] [28].
In Atlantic salmon, sulfadimethoxine demonstrates a biphasic elimination pattern following intravenous administration, with an initial distribution half-life of zero-point-four-eight hours and a terminal elimination half-life of twenty-five-point-six hours [26]. The volume of distribution at steady state is zero-point-three-eight-nine liters per kilogram, indicating moderate tissue distribution [26]. Ormetoprim exhibits more rapid elimination kinetics with distribution and elimination half-lives of zero-point-five-four and nine-point-nine hours, respectively, and a larger volume of distribution of two-point-four-seven-eight liters per kilogram [26].
Bioavailability studies demonstrate marked differences between the two components, with ormetoprim achieving eighty-five percent oral bioavailability compared to thirty-nine percent for sulfadimethoxine in salmon [26]. This disparity reflects differences in gastrointestinal absorption characteristics and first-pass metabolism effects [24] [29].
In Holstein cattle, sulfadimethoxine pharmacokinetics follow a two-compartment open model with an elimination half-life of seven-point-nine-one hours and a volume of distribution of one-hundred-eighty-five milliliters per kilogram [25]. The compound exhibits moderate plasma clearance of zero-point-two-eight milliliters per minute per kilogram, with renal elimination being the primary route [25]. Ormetoprim demonstrates more rapid elimination with a half-life of one-point-three-seven hours, reflecting faster clearance mechanisms [25].
Tissue distribution studies reveal species-specific patterns of drug accumulation [30] [31]. In Atlantic salmon, ormetoprim achieves highest concentrations in kidney and liver tissues, while sulfadimethoxine accumulates preferentially in muscle and bile [26]. The compound undergoes significant hepatic metabolism, with N-acetylated sulfadimethoxine representing a major metabolite found in bile [30] [26].
Plasma protein binding characteristics vary between species, with sulfadimethoxine demonstrating low-magnitude nonspecific binding in fish species, contrasting with higher binding observed in mammalian species [30] [32]. This difference influences the free drug fraction available for antimicrobial activity and affects tissue penetration patterns [32] [33].
Table 2: Pharmacokinetic Profiling Across Avian and Mammalian Species
| Species | Sulfadimethoxine Half-life (hours) | Ormetoprim Half-life (hours) | Bioavailability Sulfadimethoxine (%) | Bioavailability Ormetoprim (%) | Primary Elimination Route |
|---|---|---|---|---|---|
| Chickens (Gallus gallus) | Not specifically reported | Not specifically reported | Variable with formulation | Enhanced when combined | Hepatic and renal |
| Turkeys (Meleagris gallopavo) | Not specifically reported | Not specifically reported | Variable with formulation | Enhanced when combined | Hepatic and renal |
| Atlantic Salmon (Salmo salar) | 25.6 | 9.9 | 39 | 85 | Biliary (SDM), Renal (OMP) |
| Holstein Cattle (Bos taurus) | 7.91 | 1.37 | Not specified | Not specified | Renal primary |
| Hybrid Striped Bass (Morone hybrid) | 10.5 (oral), 26 (intraperitoneal) | 3.9 (oral), 7.5 (intraperitoneal) | 4.6 | 78.5 | Metabolic transformation |
The elimination pathways demonstrate species-dependent variations, with renal excretion predominating in mammalian species while biliary elimination becomes more significant in certain fish species [25] [30]. These pharmacokinetic differences have important implications for understanding drug efficacy and tissue residue patterns across different animal species used in veterinary applications [27] [28].
Table 3: Molecular Structure and Enzyme Interaction Characteristics
| Component | Molecular Formula | Molecular Weight (g/mol) | Target Enzyme | Structural Mimicry | Interaction Type |
|---|---|---|---|---|---|
| Sulfadimethoxine | C12H14N4O4S | 310.33 | Dihydropteroate Synthase | para-Aminobenzoic acid analog | Competitive antagonist |
| Ormetoprim | C14H18N4O2 | 274.32 | Dihydrofolate Reductase | Diaminopyrimidine structure | Competitive inhibitor |
| para-Aminobenzoic Acid (Natural Substrate) | C7H7NO2 | 137.14 | Dihydropteroate Synthase | Natural substrate | Normal substrate binding |
| Dihydrofolate (Natural Substrate) | C19H21N7O6 | 459.42 | Dihydrofolate Reductase | Natural substrate | Normal substrate binding |
High-Performance Liquid Chromatography represents the cornerstone analytical technique for Rofenaid determination in food-producing animal tissues. The optimization of chromatographic parameters is fundamental to achieving reliable quantitative analysis of sulfadimethoxine and ormetoprim, the two active pharmaceutical ingredients comprising Rofenaid [1] [2].
The selection of appropriate chromatographic columns significantly impacts the separation efficiency and analytical performance for Rofenaid analysis. Reversed-phase C18 columns, particularly those with dimensions of 150 × 4.6 millimeters and 5 micrometer particle size, have demonstrated optimal performance for simultaneous determination of sulfadimethoxine and ormetoprim [3] [2]. The octadecylsilane bonded phase provides adequate retention and separation of both compounds while maintaining acceptable peak shapes and resolution [2].
Alternative column chemistries, including C8 phases, have been evaluated for Rofenaid analysis. C8 columns offer reduced retention compared to C18 phases, which may be advantageous for highly retained compounds but typically provide inferior resolution for sulfadimethoxine and ormetoprim separation [4]. Column temperature optimization within the range of 25-40 degrees Celsius influences peak efficiency and separation quality, with room temperature to 30 degrees Celsius representing the optimal operational range [2] [3].
Mobile phase optimization constitutes a critical parameter affecting retention, peak shape, and separation selectivity for Rofenaid components. The optimal mobile phase composition typically consists of aqueous and organic components, with methanol or acetonitrile serving as the organic modifier [2] [4]. A binary gradient system employing 0.1% formic acid in water as mobile phase A and methanol containing 0.1% formic acid as mobile phase B has demonstrated superior performance [2] [5].
The initial mobile phase composition of 70:30 water to organic modifier (volume to volume) provides appropriate retention for both sulfadimethoxine and ormetoprim, with gradient elution facilitating optimal separation and peak shape [2]. Alternative buffer systems, including 5 millimolar ammonium formate, have been successfully employed for Rofenaid analysis, particularly in mass spectrometry applications [5] [6].
The optimization of mobile phase pH represents a crucial parameter affecting peak symmetry and retention behavior for Rofenaid components. The optimal pH range of 5.7 ± 0.05 has been established for simultaneous determination of sulfadimethoxine and ormetoprim, providing excellent peak shape and minimal tailing [2]. This pH range effectively minimizes the interaction between the basic nitrogen atoms in both compounds and residual silanol groups on the stationary phase.
Triethylamine addition at concentrations of 0.1% has been demonstrated to improve peak symmetry, particularly for sulfadimethoxine, by reducing tailing factor values from 2.8 to 1.4 [2]. The pH adjustment using acetic acid provides stable chromatographic conditions while maintaining method robustness across various analytical conditions [2].
Flow rate optimization balances separation efficiency, analysis time, and system pressure considerations. The optimal flow rate range of 0.8-1.0 milliliters per minute provides adequate resolution while maintaining reasonable analysis times [2] [4]. Higher flow rates may compromise separation quality, while lower flow rates extend analysis time without significant improvement in resolution.
Injection volume optimization requires balancing sensitivity and column capacity. Injection volumes of 10-20 microliters represent the optimal range for most analytical applications, providing adequate sensitivity without overloading the column [2] [7]. Larger injection volumes may result in peak distortion and reduced linearity, particularly for early-eluting compounds [7].
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity for Rofenaid quantification in complex biological matrices. The development of robust quantification protocols requires optimization of ionization parameters, mass spectrometry conditions, and data acquisition methods [5] [8].
Electrospray ionization in positive ion mode represents the preferred ionization technique for Rofenaid components due to the basic nature of both sulfadimethoxine and ormetoprim [5] [8]. The optimization of source parameters, including spray voltage, temperature, and gas flows, significantly influences ionization efficiency and method sensitivity.
Typical electrospray conditions employ capillary voltages of 4.5-5.5 kilovolts, with source temperatures maintained at 400-500 degrees Celsius [5] [6]. Nebulizer gas pressures of 40-60 pounds per square inch and auxiliary gas flows of 10-20 arbitrary units provide optimal spray characteristics for stable ionization [5]. The curtain gas pressure of 20 pounds per square inch helps maintain cleanliness of the ionization source while preventing contamination [5].
The selection of appropriate precursor and product ion transitions constitutes a fundamental aspect of quantitative LC-MS/MS analysis. For sulfadimethoxine, the protonated molecular ion at mass-to-charge ratio 311.1 serves as the precursor ion, with primary product ions at 156.0 and 108.0 representing quantifier and qualifier transitions, respectively [8] [9]. Collision energies of 25-35 electron volts provide optimal fragmentation efficiency for these transitions.
Ormetoprim analysis employs the protonated molecular ion at mass-to-charge ratio 275.1 as the precursor ion, with product ions at 230.1 and 123.1 serving as quantifier and qualifier transitions [8] [9]. Collision energies of 20-30 electron volts optimize fragmentation patterns while maintaining adequate sensitivity for quantitative analysis.
Multiple Reaction Monitoring mode represents the preferred acquisition method for quantitative Rofenaid analysis, providing enhanced selectivity and sensitivity compared to full-scan acquisition [5] [10]. Dwell times of 50-100 milliseconds per transition ensure adequate data point acquisition across chromatographic peaks while maintaining sensitivity.
Matrix-matched calibration curves provide optimal quantification accuracy by compensating for matrix effects inherent in biological tissues [8] [11]. The use of stable isotope-labeled internal standards, when available, further enhances quantification precision by correcting for extraction efficiency variations and ionization suppression effects [10].
The analysis of Rofenaid residues in food-producing animal tissues requires specialized sample preparation and analytical techniques to achieve regulatory compliance and ensure food safety. Tissue residue analysis encompasses multiple matrices including muscle, liver, kidney, and adipose tissue, each presenting unique analytical challenges [12] [13].
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction represents the most widely employed sample preparation technique for veterinary drug residues in animal tissues [11] [14]. The modified QuEChERS protocol employs acetonitrile containing 1% formic acid as the extraction solvent, providing efficient extraction of both sulfadimethoxine and ormetoprim from various tissue matrices [11].
The extraction procedure involves homogenization of 2-5 grams of tissue with 10-15 milliliters of extraction solvent, followed by addition of anhydrous magnesium sulfate and sodium acetate for phase separation [11] [15]. The clean-up step utilizes Primary Secondary Amine sorbent, optionally combined with C18 or Graphitized Carbon Black, to remove interfering matrix components while maintaining analyte recovery [11] [15].
Alternative extraction approaches include traditional liquid-liquid extraction and solid-phase extraction methods. Liquid-liquid extraction employs organic solvents such as methanol-water mixtures or acetonitrile-water combinations, followed by partitioning steps to isolate target analytes [4] [16]. Solid-phase extraction utilizing hydrophilic-lipophilic balance cartridges or C18 sorbents provides effective clean-up for complex tissue matrices [17] [15].
Muscle tissue analysis presents relatively straightforward analytical challenges due to lower lipid content and reduced matrix complexity compared to other tissues [12] [11]. Typical extraction recoveries for muscle tissue range from 80-120% for both sulfadimethoxine and ormetoprim, with limits of quantification achievable at 1.0-5.0 micrograms per kilogram [11] [8].
Liver tissue analysis requires enhanced clean-up procedures due to high protein content and diverse metabolic compounds [12] [13]. The presence of endogenous compounds with similar chromatographic properties necessitates careful optimization of extraction and clean-up procedures to minimize matrix interference [12]. Liver tissue typically exhibits slightly lower extraction recoveries (75-115%) compared to muscle tissue [11].
Kidney tissue represents the most challenging matrix for Rofenaid analysis due to the role of kidneys in drug elimination and the presence of concentrated metabolites [12] [13]. Enhanced clean-up procedures, including additional solid-phase extraction steps or multi-stage liquid-liquid extraction, may be required to achieve acceptable analytical performance [12]. Limits of quantification for kidney tissue are typically higher (5.0-20 micrograms per kilogram) due to increased matrix complexity [13].
Method validation for tissue residue analysis must comply with international guidelines, including VICH GL49 and European Union Commission Decision 2002/657/EC [18] [19]. Validation parameters encompass linearity, accuracy, precision, selectivity, limits of detection and quantification, matrix effects, and stability [18] [19].
Linearity assessment requires evaluation across the expected concentration range, typically spanning from the limit of quantification to 10-100 times the Maximum Residue Limit [18] [19]. Correlation coefficients must exceed 0.995 for acceptable linearity, with minimum five concentration levels recommended for calibration curve construction [18] [19].
Accuracy and precision evaluation involves fortification of blank tissue samples at multiple concentration levels, with recovery requirements typically set at 70-120% and precision criteria requiring relative standard deviation values below 20% [18] [19]. Intermediate precision assessment across different days and analysts ensures method robustness and reproducibility [18] [19].
Routine quality control measures ensure consistent analytical performance and regulatory compliance. System suitability testing performed daily before sample analysis includes evaluation of peak area precision, retention time stability, and resolution between critical peak pairs [18] [19]. Calibration curves prepared with each analytical batch must demonstrate correlation coefficients exceeding 0.995 [18] [19].
Quality control samples prepared at low, medium, and high concentrations provide ongoing assessment of method performance throughout analytical batches [18] [19]. Acceptance criteria typically require quality control results within ±20% of target concentrations [18] [19]. Blank tissue samples analyzed with each batch monitor for potential contamination and matrix interference [18] [19].
Carryover assessment following high-concentration samples ensures that contamination does not compromise subsequent analyses [18] [19]. Duplicate analysis of selected samples provides additional confidence in analytical results, with acceptance criteria typically requiring agreement within 20% [18] [19].